

Measuring Uroguanylin Activity In Vivo in Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: Tyr-Uroguanylin (mouse, rat)

Cat. No.: B6299568

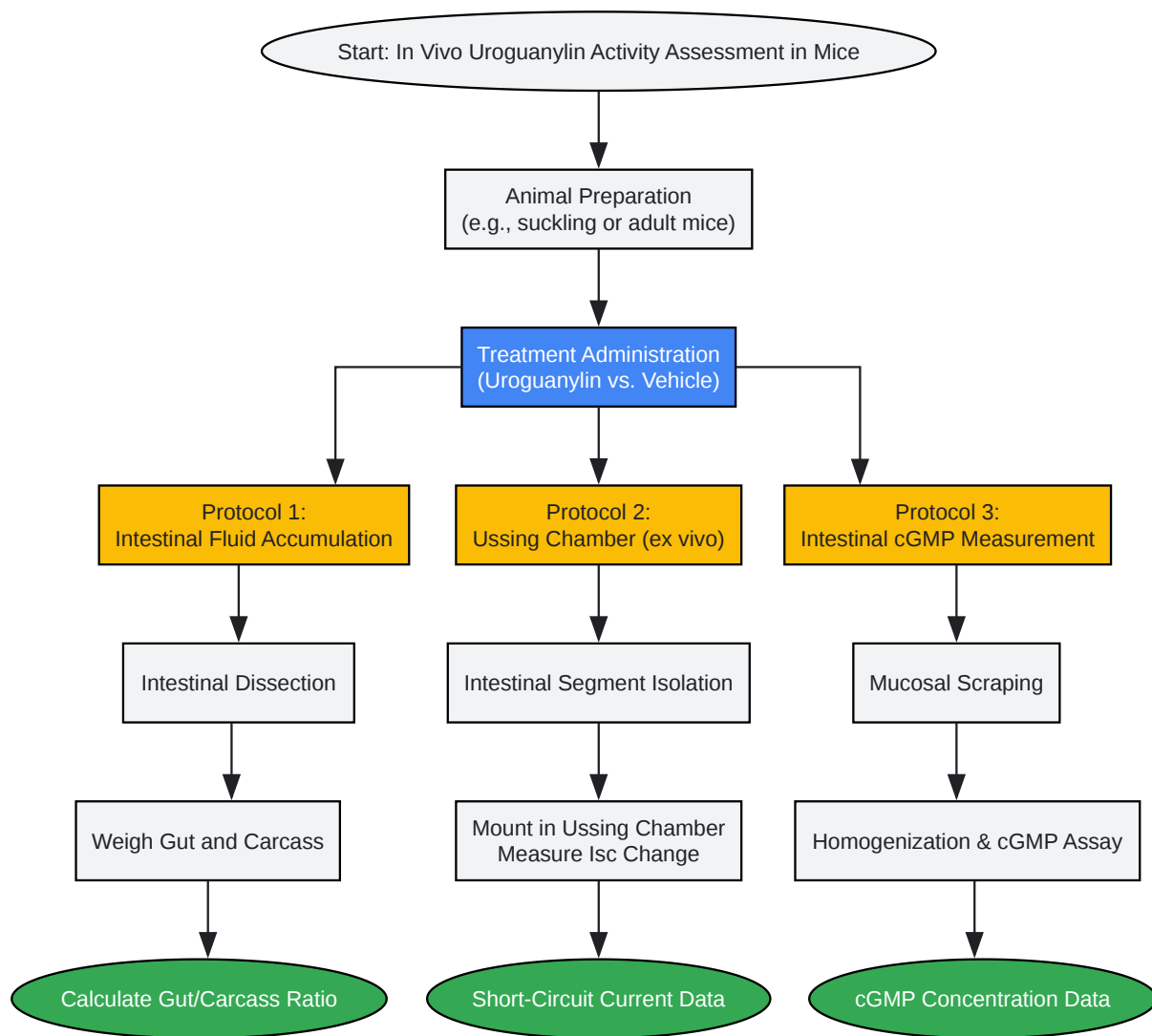
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These application notes provide a comprehensive overview and detailed protocols for measuring the in vivo activity of uroguanylin in mice. Uroguanylin is an intestinal peptide hormone that plays a crucial role in regulating fluid and electrolyte homeostasis.^{[1][2][3]} Its activity is primarily mediated through the activation of the receptor guanylyl cyclase C (GC-C), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).^{[1][4][5]} This signaling cascade ultimately stimulates anion and water secretion and inhibits sodium absorption.^{[1][3]}

Core Concepts and Signaling Pathway

Uroguanylin, produced by enteroendocrine cells in the intestinal mucosa, acts as a ligand for the GC-C receptor located on the apical surface of intestinal epithelial cells.^{[1][4]} Binding of uroguanylin to GC-C triggers the intracellular conversion of GTP to cGMP.^{[1][5]} The subsequent rise in cGMP levels activates protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) anion channel.^{[1][4]} This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by osmotic water movement.^{[4][6]} Concurrently, the signaling pathway inhibits the Na⁺/H⁺ exchanger, reducing sodium absorption.^[1]



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